Engineering Metabolic Resilience: A Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3)
Engineering Metabolic Resilience: A Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3)
Executive Summary
In contemporary drug discovery and agrochemical development, the strategic incorporation of polyfluoroalkyl groups has evolved from a niche structural modification to a foundational design principle. 1-Fluoro-3-(pentafluoroethyl)benzene (CAS: 2396-10-3) represents a highly versatile, bifunctional building block[1]. By combining the bioisosteric properties of a fluorine atom with the extreme metabolic stability and lipophilicity of a pentafluoroethyl (-CF₂CF₃) moiety, this compound serves as a critical precursor for synthesizing next-generation active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the causality behind its pharmacokinetic utility and provide a self-validating, field-proven protocol for its regioselective functionalization.
Physicochemical Profiling & Structural Logic
To understand the utility of 1-Fluoro-3-(pentafluoroethyl)benzene, we must first analyze its baseline physicochemical metrics. The meta-relationship between the highly electronegative fluorine atom and the electron-withdrawing pentafluoroethyl group creates a unique electronic landscape across the benzene ring.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 2396-10-3[1] | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₄F₆[2] | High fluorine-to-carbon ratio dictates strong electron withdrawal. |
| Molecular Weight | 214.11 g/mol [2] | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Boiling Point | 114.8 ± 40.0 °C (Predicted)[2] | Volatile enough for facile removal during solvent evaporation, yet stable for standard reflux conditions. |
| Density | 1.384 ± 0.06 g/cm³[2] | High density is characteristic of polyfluorinated aromatics due to dense electron clouds. |
| LogP (Octanol/Water) | ~3.6[2] | Optimal lipophilicity for passive cellular membrane permeation. |
The Pharmacokinetic Imperative: Why the Pentafluoroethyl Group?
The selection of 1-Fluoro-3-(pentafluoroethyl)benzene as a starting scaffold is rarely accidental; it is driven by the need to engineer metabolic resilience into a drug candidate.
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Cytochrome P450 Evasion: The substitution of hydrogen with fluorine on aromatic rings is a proven strategy to block oxidative metabolism[3]. The strong C-F bond (approx. 116 kcal/mol) resists enzymatic cleavage, thereby prolonging the API's half-life.
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The Pentafluoroethyl Advantage: While the trifluoromethyl (-CF₃) group is ubiquitous, the pentafluoroethyl (-CF₂CF₃) group offers a larger van der Waals volume, effectively mimicking the steric bulk of an ethyl or isopropyl group[4]. However, unlike alkyl groups, the -CF₂CF₃ moiety is entirely resistant to oxidation and significantly enhances hydrogen bonding interactions with target receptors, leading to higher binding affinities[4].
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Synergistic Lipophilicity: The predicted LogP of 3.6 ensures that derivatives synthesized from this scaffold will inherently possess the lipophilic character required to cross the blood-brain barrier (BBB) or penetrate dense lipid membranes[2].
Fig 1: Logical relationship between structural substituents and pharmacokinetic outcomes.
Synthetic Utility: Directed Ortho-Metalation (DoM)
The true value of CAS 2396-10-3 lies in its synthetic tractability. The molecule features two highly electronegative, electron-withdrawing groups (EWG) at the 1 and 3 positions. This creates a highly acidic proton at the C2 position (sandwiched between the fluorine and the pentafluoroethyl group).
Despite the steric bulk of the -CF₂CF₃ group, the synergistic inductive effects of both substituents allow for highly regioselective Directed ortho-Metalation (DoM) . When treated with a strong base like n-Butyllithium (n-BuLi), the C2 position is exclusively deprotonated. This lithiated intermediate can then be trapped by various electrophiles.
A prime example of this workflow is the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS: 112641-27-7) using methyl formate as the electrophile[5].
Fig 2: Experimental workflow for the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde.
Experimental Protocol: Synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde
To ensure scientific integrity, the following is a self-validating, step-by-step methodology for the formylation of 1-Fluoro-3-(pentafluoroethyl)benzene[5].
Causality Note: Cryogenic conditions (-78 °C) are strictly mandated during the lithiation step. Failing to maintain this temperature will result in the elimination of lithium fluoride (LiF), generating a highly reactive benzyne intermediate that leads to uncontrolled polymerization and tar formation.
Materials Required:
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Substrate: 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) - 1.0 equivalent
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Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes) - 1.1 equivalents
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Electrophile: Methyl Formate (anhydrous) - 1.5 equivalents
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Solvent: Tetrahydrofuran (THF, anhydrous) & Hexane
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Quench: 1M Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
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System Preparation: Flame-dry a Schlenk flask under a continuous flow of ultra-pure Argon. Introduce anhydrous THF (10 mL per mmol of substrate) and 1-Fluoro-3-(pentafluoroethyl)benzene.
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Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C. Validation Check: Ensure vigorous stirring to prevent localized freezing of the solvent.
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Regioselective Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes. The highly acidic C2 proton is abstracted. Maintain the reaction at -78 °C for 1 hour to ensure complete metalation.
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Electrophilic Trapping: Introduce anhydrous methyl formate dropwise. The lithiated intermediate attacks the carbonyl carbon. Stir for an additional 2 hours at -78 °C, then slowly allow the reaction mixture to warm to 0 °C.
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Quenching & Hydrolysis: Carefully quench the reaction by adding 1M H₂SO₄. This acidic workup collapses the hemiacetal intermediate into the desired aldehyde.
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Isolation: Extract the aqueous layer with hexane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS 112641-27-7).
Conclusion
1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) is far more than a simple fluorinated solvent or reagent; it is a precision-engineered building block. By leveraging its unique electronic properties—specifically the synergistic inductive withdrawal that enables C2-lithiation—chemists can seamlessly integrate the metabolically robust pentafluoroethyl group into complex pharmaceutical architectures.
References
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Molaid - m-Fluor-pentafluoraethyl-benzol - CAS 2396-10-3 Properties & Characterization URL:[Link]
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MDPI (Pharmaceuticals) - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications URL:[Link]
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Encyclopedia.pub - The Role of Small Molecules Containing Fluorine Atoms URL:[Link]
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Molaid - 2-Fluoro-6-(pentafluoroethyl)benzaldehyde | CAS 112641-27-7 Synthesis & Reactions URL:[Link]
Sources
- 1. 1-Fluoro-3-(pentafluoroethyl)benzene CAS#: 2396-10-3 [m.chemicalbook.com]
- 2. m-Fluor-pentafluoraethyl-benzol - CAS号 2396-10-3 - 摩熵化学 [molaid.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 5. 2-Fluoro-6-(pentafluoroethyl)benzaldehyde - CAS号 112641-27-7 - 摩熵化学 [molaid.com]
